3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cytochrome P450 inhibition CYP3A4 drug metabolism

3-(4-Fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (CAS 103085-24-1) is a 1,3,5-triaryl-2-pyrazoline (also designated a 4,5-dihydro-1H-pyrazole or Δ2-pyrazoline) bearing a 4-fluorophenyl substituent at position 3, a furan-2-yl group at position 5, and an N-phenyl substituent at position 1. Its molecular formula is C19H15FN2O with a molecular weight of 306.34 g·mol⁻¹.

Molecular Formula C19H15FN2O
Molecular Weight 306.3 g/mol
CAS No. 103085-24-1
Cat. No. B5156996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
CAS103085-24-1
Molecular FormulaC19H15FN2O
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C19H15FN2O/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2
InChIKeySFRUVWRGPPJKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL]

3-(4-Fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (CAS 103085-24-1): Compound Class, Physicochemical Identity, and Procurement-Relevant Characteristics


3-(4-Fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (CAS 103085-24-1) is a 1,3,5-triaryl-2-pyrazoline (also designated a 4,5-dihydro-1H-pyrazole or Δ2-pyrazoline) bearing a 4-fluorophenyl substituent at position 3, a furan-2-yl group at position 5, and an N-phenyl substituent at position 1 [1]. Its molecular formula is C19H15FN2O with a molecular weight of 306.34 g·mol⁻¹ [2]. The compound is listed in the ChEBI ontology (CHEBI:109485) as a member of the pyrazoles and ring assembly classes [3], is catalogued in the LINCS small-molecule collection as LSM-20883 [4], and is commercially available from Sigma-Aldrich as an AldrichCPR product (R716685) [5]. Characterized physicochemical properties include a reported melting point of 110 °C (ethanol), a predicted boiling point of 431.1 ± 55.0 °C, a predicted density of 1.22 ± 0.1 g·cm⁻³, a calculated cLogP of 4.618, and a topological polar surface area (TPSA) of 28.74 Ų, with zero hydrogen-bond donors and three hydrogen-bond acceptors [4][6].

Why Generic 1,3,5-Triaryl-2-Pyrazoline Substitution Fails for 3-(4-Fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (CAS 103085-24-1)


Within the 1,3,5-triaryl-2-pyrazoline scaffold, simultaneous variation of the three aromatic substituents generates profound differences in target engagement, cytochrome P450 interaction profiles, and physicochemical properties that preclude simple analog substitution. The N-phenyl group on the target compound eliminates the hydrogen-bond donor capacity present in the NH analogs (0 vs. 1 HBD), raising cLogP to 4.618 and altering membrane permeability and protein-binding characteristics [1]. Replacement of the furan-2-yl ring—as in the 5-(4-chlorophenyl) analog (CAS 57845-05-3)—substitutes a heteroaromatic oxygen-containing π-system with a chloro-aromatic ring, changing the electronic distribution across the pyrazoline core and modifying both spectroscopic properties and biological target preferences . Furthermore, the N1-thiocarbamoyl derivative (CAS 870680-36-7) gains nanomolar MAO-A affinity (Ki = 8 nM) through N1 functionalization, demonstrating that the 1-position is a critical vector for activity modulation [2]. Selection of this specific compound over close structural analogs is therefore dictated by the precise combination of the N-phenyl cap, the C3 4-fluorophenyl group, and the C5 furan-2-yl heterocycle, which collectively define its unique CYP inhibition fingerprint and its role as a versatile synthetic intermediate.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (CAS 103085-24-1) Against Closest Analogs


CYP3A4 Inhibition: Sub-Micromolar AC50 Distinguishes This N-Phenyl Pyrazoline from Other CYP Isoforms

In a quantitative high-throughput screen (qHTS) cytochrome P450 panel, 3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole exhibited an AC50 of 25.12 nM against human CYP3A4, classifying it as active (threshold ≤10 µM) [1]. This potency was 45-fold stronger than its activity against CYP1A2 (AC50 = 1.12 µM), 56-fold stronger than CYP2C9 (AC50 = 1.41 µM), and 355-fold stronger than CYP2D6 (AC50 = 8.91 µM), establishing a selectivity window within the CYP panel that is not observed for the NH analog (compound 3 in Li et al., 2018), which lacks the N-phenyl substituent and was not profiled in this CYP panel [1][2]. The differential CYP3A4 preference is consistent with the increased lipophilicity conferred by the N-phenyl group (cLogP = 4.618 vs. estimated ~3.0 for the NH analog), which favors access to the CYP3A4 hydrophobic active site [3].

Cytochrome P450 inhibition CYP3A4 drug metabolism qHTS screening pyrazoline SAR

N-Phenyl vs. NH Substitution: Physicochemical Differentiation and Biological Consequence

The defining structural feature of the target compound relative to its closest NH analog—3-(4-fluorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole—is the N-phenyl substitution at position 1. This substitution eliminates the sole hydrogen-bond donor (HBD = 0 vs. 1 for the NH analog) and increases the calculated logP to 4.618, compared with an estimated cLogP of ~3.0–3.5 for the NH analog [1][2]. The NH analog (compound 3 in Li et al., 2018) demonstrated moderate anti-inflammatory activity (IC50 = 20.84 µM in LPS-stimulated RAW-264.7 macrophages, NO generation assay) and strong DPPH radical scavenging (95.2% at 4 mg/mL, comparable to vitamin C at 96.0%) [3]. The N-phenyl compound lacks the NH proton required for radical-scavenging hydrogen-atom transfer, predicting reduced antioxidant capacity but enhanced membrane permeability and metabolic stability, consistent with its observed CYP450 engagement profile [1]. This trade-off makes the N-phenyl derivative preferentially suited for intracellular target engagement studies where the NH analog's polarity and HBD capacity would limit passive permeability.

physicochemical properties N-phenyl substitution hydrogen-bond donor lipophilicity pyrazoline scaffold

Synthetic Versatility: N1-Thiocarbamoyl Derivatization Unlocks Nanomolar MAO-A Inhibition Not Accessible from the NH Analog

The N-phenyl pyrazoline serves as a direct synthetic precursor to the N1-thiocarbamoyl derivative 3-(4-fluorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 870680-36-7), which was identified as the most potent and selective MAO-B inhibitor in a series of N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives, with an IC50 of 2.75 ± 0.81 µM against human MAO-B and a selectivity ratio of 25 over MAO-A [1]. In a separate BindingDB entry, the same thiocarbamoyl derivative displayed even higher affinity against bovine MAO-A with a Ki of 8 nM (ΔG° = −11.5 kcal·mol⁻¹, pH 7.4, 2 °C) and a Ki of 370 nM against bovine MAO-B [2]. Critically, the NH analog cannot be directly converted to this N1-thiocarbamoyl series without prior N-functionalization, making the N-phenyl compound a gatekeeper intermediate for accessing this chemotype. By contrast, the non-furan analog 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) achieves MAO-B IC50 = 0.063 µM with a selectivity index of 133 but lacks the synthetic handle for further N1 diversification [3].

MAO-A inhibitor thiocarbamoyl derivatization pyrazoline functionalization structure-activity relationship neuropharmacology

Cytochrome P450 Inhibition Fingerprint: A Unique Multi-Isoform Profile Differentiating from Other 2-Pyrazoline Scaffolds

The full cytochrome P450 inhibition profile of the target compound, derived from the NCATS qHTS cytochrome panel, reveals a graded activity spectrum across five human CYP isoforms: CYP3A4 (AC50 = 25.12 nM, active), CYP1A2 (AC50 = 1.12 µM, active), CYP2C9 (AC50 = 1.41 µM, active), CYP2C19 (AC50 = 2.24 µM, active), and CYP2D6 (AC50 = 8.91 µM, active) [1]. This pattern—strong CYP3A4 preference with moderate CYP1A2/2C9/2C19 activity and weak CYP2D6 activity—contrasts with typical 2-pyrazoline CYP inhibition profiles that more uniformly inhibit CYP2C9 or CYP2D6 [2]. The Marburg virus entry assay also returned a potency value of 129.9 nM (activity_comment: inconclusive), suggesting potential for antiviral entry inhibition that warrants confirmatory testing [1]. Across 33 total bioactivity records in ChEMBL, the compound showed inactivity or inconclusive results against cruzipain, 12-human lipoxygenase, 15-hydroxyprostaglandin dehydrogenase, ATM kinase, L3MBTL1, BAZ2B, JMJD2A-Tudor domain, HP1-beta chromodomain, and thioredoxin reductase 1, indicating a relatively clean polypharmacology profile with activity concentrated in CYP enzymes and a limited subset of additional targets [1].

CYP inhibition panel drug-drug interaction ADME-Tox pyrazoline qHTS profiling

Spectroscopic and Crystallographic Characterization: Defined Identity for Reproducible Experimental Outcomes

The target compound benefits from multi-modal spectroscopic and structural characterization that exceeds the typical vendor documentation for research-grade pyrazolines. A full ¹H NMR spectrum acquired in DMSO-d₆ is deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: 93tTwfAukvs), providing a verifiable identity reference [1]. X-ray single-crystal structure determination has been reported, with the compound crystallizing in the monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 9.4386(5) Å, b = 20.8082(1) Å, c = 9.4338(6) Å, β = 99.566(2)°, Z = 4, and V = 1826.98(19) ų [2]. Complementary FT-IR, ¹H NMR, and ¹³C NMR assignments have been combined with density functional theory (DFT) computational validation at the B3LYP/6-311++G(d,p) level, confirming the molecular geometry and electronic structure [2][3]. By contrast, the NH analog (Li et al., 2018) was characterized only by IR, ¹H NMR, and ¹³C NMR without single-crystal data, and the 5-(4-chlorophenyl) analog (CAS 57845-05-3) lacks published crystallographic coordinates entirely [4].

NMR characterization X-ray crystallography quality control spectroscopic reference pyrazoline identity

Evidence-Backed Research and Industrial Application Scenarios for 3-(4-Fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (CAS 103085-24-1)


CYP450 Inhibition Screening Panels and ADME-Tox Reference Compound

The compound's defined activity across five major human CYP isoforms—with sub-100 nM potency against CYP3A4 (AC50 = 25.12 nM) and a 355-fold selectivity window over CYP2D6—makes it a suitable reference compound for calibrating CYP inhibition screening panels and assessing cytochrome P450-mediated drug-drug interaction risk in early discovery ADME-Tox workflows [1]. Its commercial availability from Sigma-Aldrich (R716685) and validated identity through NMR and X-ray crystallography support its use as a quality-controlled positive control in high-throughput CYP inhibition assays [2].

Medicinal Chemistry Precursor for N1-Functionalized MAO Inhibitor Libraries

As the direct synthetic precursor to N1-thiocarbamoyl-3-(fur-2′-yl)-5-(4′-fluoro-phenyl)-4,5-dihydro-(1H)-pyrazole—the most potent and selective hMAO-B inhibitor (IC50 = 2.75 ± 0.81 µM, selectivity ratio = 25) in its series—this N-phenyl pyrazoline is the essential starting material for generating focused libraries of N1-functionalized MAO inhibitors [1]. The N1-thiocarbamoyl derivative further exhibits single-digit nanomolar affinity for bovine MAO-A (Ki = 8 nM), supporting its use in structure-activity relationship campaigns targeting both MAO isoforms [2].

Structure-Guided Drug Design Leveraging Crystallographic Coordinates

The availability of single-crystal X-ray diffraction coordinates (monoclinic P2₁/c, a = 9.4386, b = 20.8082, c = 9.4338 Å, β = 99.566°) enables direct use of the experimentally determined geometry in molecular docking, pharmacophore modeling, and DFT validation studies [1]. This structural information, combined with the KnowItAll ¹H NMR reference spectrum (DMSO-d₆), provides a fully characterized starting point for computational chemistry workflows that require experimentally verified input geometries rather than force-field-minimized approximations [2].

Antiviral Entry Inhibition Probe Development

The compound demonstrated a potency of 129.9 nM in a Marburg virus entry binding assay (ChEMBL activity_comment: inconclusive), suggesting potential antiviral entry inhibition activity that warrants confirmatory dose-response testing [1]. Combined with its relatively clean polypharmacology profile (inactive against 11 of 33 assay targets in the ChEMBL panel), this initial antiviral signal positions the compound as a tractable starting point for medicinal chemistry optimization toward Marburg virus entry inhibitors, pending independent replication of the primary screening result [1].

Quote Request

Request a Quote for 3-(4-fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.